An In-depth Technical Guide to the Physicochemical Properties of 2-[(Trifluoromethyl)thio]ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Trifluoromethyl)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 2-[(Trifluoromethyl)thio]ethanamine. This guide summarizes available computed data and provides comparative values from structurally similar compounds to offer insights into its potential physicochemical properties. Methodologies presented are based on established analytical techniques for analogous compounds and should be adapted and validated for specific experimental conditions.
Introduction
2-[(Trifluoromethyl)thio]ethanamine is a fluorinated organic compound of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethylthio (-SCF3) group. This functional group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a summary of the known and predicted physicochemical properties of 2-[(Trifluoromethyl)thio]ethanamine and its hydrochloride salt, alongside data for related, non-fluorinated analogs to provide context.
Chemical Structure and Identifiers
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Chemical Name: 2-[(Trifluoromethyl)thio]ethanamine
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Molecular Formula: C₃H₆F₃NS
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Chemical Structure: F₃C-S-CH₂-CH₂-NH₂
Physicochemical Properties
Quantitative data for 2-[(Trifluoromethyl)thio]ethanamine is sparse. The following tables present a combination of computed data for the target compound and its hydrochloride salt, alongside experimental data for its non-fluorinated analogs, 2-(methylthio)ethanamine and 2-(ethylthio)ethanamine, to facilitate comparison.
Table 1: Core Physicochemical Properties
| Property | 2-[(Trifluoromethyl)thio]ethanamine | 2-[(Trifluoromethyl)thio]ethanamine HCl | 2-(Methylthio)ethanamine | 2-(Ethylthio)ethanamine |
| Molecular Weight ( g/mol ) | 145.15 (Calculated) | 181.61 (Computed)[1] | 91.18 | 105.20[2] |
| Boiling Point (°C) | Data Not Available | Data Not Available | 146-149 | 159-160[2] |
| Melting Point (°C) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Density (g/mL) | Data Not Available | Data Not Available | 0.98 at 20°C | 0.946 at 25°C[2] |
| Refractive Index (n20/D) | Data Not Available | Data Not Available | 1.495 | 1.490[2] |
Table 2: Solubility and Partitioning Behavior
| Property | 2-[(Trifluoromethyl)thio]ethanamine | 2-[(Trifluoromethyl)thio]ethanamine HCl | 2-(Methylthio)ethanamine | 2-(Ethylthio)ethanamine |
| Water Solubility | Data Not Available | Data Not Available | Soluble[3][4] | Data Not Available |
| pKa | Data Not Available | Data Not Available | 9.18 (at 30°C)[3] | Data Not Available |
| LogP | Data Not Available | Data Not Available | Data Not Available | 0.3 (Computed)[5] |
Experimental Protocols
While specific protocols for 2-[(Trifluoromethyl)thio]ethanamine are not available, the following sections describe general methodologies that can be adapted for its synthesis and the determination of its key physicochemical properties.
A potential synthetic route to 2-[(Trifluoromethyl)thio]ethanamine could involve the reaction of a suitable trifluoromethylthiolating agent with a protected 2-aminoethanethiol derivative, followed by deprotection. A generalized workflow is presented below.
General Procedure:
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Reaction: A protected 2-aminoethanethiol, such as N-Boc-cysteamine, is reacted with a trifluoromethylthiolating agent. Silver(I) trifluoromethanethiolate (AgSCF₃) is a common reagent for this purpose. The reaction is typically carried out in an inert solvent under an inert atmosphere.
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Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. Purification of the protected intermediate is typically achieved by column chromatography.
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Deprotection: The protecting group (e.g., Boc) is removed from the amino group. For a Boc group, this is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.
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Isolation: The final product, 2-[(Trifluoromethyl)thio]ethanamine, is isolated and purified, for instance, by distillation or crystallization of its salt form.
The following diagram outlines a general workflow for the experimental determination of key physicochemical properties.
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Boiling Point: Determined by distillation at atmospheric or reduced pressure.
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Melting Point: For solid derivatives (e.g., hydrochloride salt), determined using a melting point apparatus or by differential scanning calorimetry (DSC).
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Aqueous Solubility: The shake-flask method is standard. An excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC-UV.
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pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve.
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LogP (Octanol-Water Partition Coefficient): The shake-flask method involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and measuring the concentration of the compound in each phase. Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate LogP based on the retention time of the compound on a calibrated column.[6][7]
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of 2-[(Trifluoromethyl)thio]ethanamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the two methylene groups and the amine protons.
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¹³C NMR would provide signals for the two carbon atoms.
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¹⁹F NMR is particularly useful for fluorine-containing compounds and would show a characteristic signal for the CF₃ group.[8]
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Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern. For volatile fluorine compounds, field ionization (FI) may be a suitable soft ionization technique to observe the molecular ion, which can be challenging with electron ionization (EI).[9]
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the alkyl chain, and C-F stretching of the trifluoromethyl group.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing specific signaling pathways or established biological activities for 2-[(Trifluoromethyl)thio]ethanamine. Its structural similarity to cysteamine and the presence of the trifluoromethylthio group suggest potential for investigation in areas where these moieties are known to be active. However, any such activity would need to be determined through dedicated biological screening and mechanistic studies.
Conclusion
2-[(Trifluoromethyl)thio]ethanamine represents a chemical entity with potential for applications in drug discovery. While experimental physicochemical data is currently lacking, this guide provides a framework for its characterization based on computed values and data from analogous compounds. The outlined experimental protocols offer a starting point for researchers to determine its properties and explore its potential applications. Further research is warranted to fully elucidate the physicochemical profile and biological activity of this compound.
References
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- 5. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
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